
Tetrabenazine - d7
Beschreibung
Contextualization of Tetrabenazine as a Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor
Tetrabenazine is a well-established inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.govrndsystems.com VMAT2 is a crucial protein located on the synaptic vesicles of neurons responsible for the uptake and storage of monoamines such as dopamine, norepinephrine, and serotonin from the cytoplasm into the vesicles. va.govnih.gov This process is essential for the subsequent release of these neurotransmitters into the synaptic cleft, enabling communication between nerve cells. nih.govresearchgate.net
By inhibiting VMAT2, tetrabenazine effectively depletes the stores of these key neurotransmitters in nerve terminals. nih.govva.gov This mechanism of action underlies its use in managing hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. va.govnih.govicer.org Tetrabenazine exhibits a notable selectivity for VMAT2 over its isoform, VMAT1. rndsystems.com
Principles and Rationale for Deuteration in Medicinal Chemistry and Pharmaceutical Research
Deuteration in medicinal chemistry involves the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in a drug molecule. informaticsjournals.co.inresearchgate.net This substitution, while a subtle structural modification, can have a profound impact on the drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov
This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net If the breaking of a C-H bond is the rate-determining step in a drug's metabolism, deuteration at that specific position can lead to:
Improved Pharmacokinetic Properties: A slower rate of metabolism can result in a longer drug half-life and increased systemic exposure. informaticsjournals.co.innih.gov
Reduced Formation of Metabolites: Deuteration can decrease the production of potentially reactive or toxic metabolites. nih.govacs.org
Enhanced Therapeutic Profile: By modifying the pharmacokinetics, deuteration can potentially lead to more stable plasma concentrations. google.comgoogle.com
This strategy has gained significant traction in drug discovery and development, with the aim of creating more optimized therapeutic agents. nih.govresearchgate.netacs.org
Significance of Tetrabenazine-d7 as a Research Probe and Analytical Standard
Tetrabenazine-d7 serves as a vital tool in the realm of scientific research, primarily as an internal standard for analytical and pharmacokinetic investigations. veeprho.comcaymanchem.comnih.gov In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for ensuring the accuracy and precision of the measurement of the target analyte (in this case, tetrabenazine and its metabolites). veeprho.comnih.gov
The key advantages of using Tetrabenazine-d7 as an internal standard include:
Similar Physicochemical Properties: Being isotopically labeled, Tetrabenazine-d7 behaves almost identically to the non-deuterated tetrabenazine during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov
Distinct Mass: The seven deuterium atoms give Tetrabenazine-d7 a higher molecular weight than tetrabenazine, allowing it to be distinguished and measured separately by the mass spectrometer. caymanchem.comrndsystems.com
Accurate Quantification: By adding a known amount of Tetrabenazine-d7 to a biological sample, any variations in the analytical process will affect both the standard and the analyte equally. This allows for precise quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in plasma. nih.govresearchgate.net
This application is fundamental in therapeutic drug monitoring and pharmacokinetic studies, enabling researchers to accurately determine the concentration of tetrabenazine and its metabolites in biological matrices. veeprho.comnih.gov
Data Tables
Physicochemical Properties of Tetrabenazine and Tetrabenazine-d7
Property | Tetrabenazine | Tetrabenazine-d7 |
IUPAC Name | (3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one | rel-(3S, 11bS)-9, 10-dimethoxy-3-(2-(methyl-d3)propyl-2, 3, 3, 3-d4)-1, 3, 4, 6, 7, 11b-hexahydro-2H-pyrido[2, 1-a]isoquinolin-2-one veeprho.com |
Molecular Formula | C₁₉H₂₇NO₃ rndsystems.com | C₁₉H₂₀D₇NO₃ caymanchem.comrndsystems.com |
Molecular Weight | 317.42 g/mol rndsystems.com | 324.47 g/mol rndsystems.com |
CAS Number | 58-46-8 rndsystems.com | 2701977-99-1 caymanchem.com |
Eigenschaften
Molekularformel |
C19H20D7NO3 |
---|---|
Molekulargewicht |
324.47 |
Synonyme |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Isotopic Incorporation of Tetrabenazine-d7
Chemical Pathways for Tetrabenazine Backbone Synthesis
The synthesis of the tetrabenazine backbone, chemically known as 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one, has been approached through various routes. nih.gov These methods focus on constructing the essential hexahydro-dimethoxybenzoquinolizine core and establishing the correct stereochemistry.
Established Synthetic Routes to Hexahydro-dimethoxybenzoquinolizine Core Structure
The foundational synthesis of the tetrabenazine core often involves the condensation of a 3,4-dihydroisoquinoline derivative with a β-amino ketone. nih.gov A classical approach, first reported by Hoffmann-La Roche in 1958, involves reacting 6,7-dimethoxy-3,4-dihydroisoquinoline with an enone, which undergoes a conjugate addition, keto-enol tautomerization, and a subsequent Mannich reaction to yield the tetrabenazine structure. nih.govgoogle.com This method establishes the 1,4-anti relationship between the alkyl substituents, which is a key structural feature of the molecule. nih.gov
Another primary method involves the cyclization of tetrahydroisoquinoline derivatives. nih.gov These synthetic strategies have been refined over the years to improve efficiency and yield. mdpi.com
Asymmetric Synthesis Approaches for Enantiomeric Purity
While tetrabenazine has been used clinically as a racemic mixture, research into its enantiomerically pure forms has been driven by the desire to mitigate side effects and understand the specific therapeutic actions of each enantiomer. nih.govmdpi.com The (+)-enantiomer of tetrabenazine is a precursor in the synthesis of valbenazine, a drug used for tardive dyskinesia. rsc.org
Several asymmetric synthesis strategies have been developed to obtain enantiomerically pure tetrabenazine. One approach involves the catalytic asymmetric condensation of a dihydroisoquinoline with a malonate derivative to create an enantiomerically enriched intermediate. nih.gov Another notable method is the use of a selective enol etherification followed by an aza-Claisen rearrangement. mdpi.comresearchgate.netnih.gov
Classical resolution of racemic tetrabenazine is also a common and efficient method for obtaining the individual enantiomers. nih.gov This is often achieved using chiral acids like (+)-camphorsulfonic acid, which can lead to a crystallization-induced diastereomer transformation, yielding the desired enantiopure salt in high proportions. mdpi.comrsc.org
Deuteration Strategies and Specific Isotopic Labeling Positions in Tetrabenazine-d7
The primary purpose of deuterating tetrabenazine to create Tetrabenazine-d7 is for its use as an internal standard in analytical studies. veeprho.com Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, can also be employed to alter a drug's pharmacokinetic profile. bocsci.comnih.gov For instance, deutetrabenazine (Austedo®), a d6-labeled version of tetrabenazine, exhibits a slower metabolic rate, allowing for less frequent dosing. nih.govselvita.com
In Tetrabenazine-d7, seven deuterium atoms are specifically incorporated into the isobutyl side chain. caymanchem.com The formal chemical name is rel-1,3R,4,6,7,11bR-hexahydro-9,10-dimethoxy-3-(2-(methyl-d3)propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one. caymanchem.com This specific labeling pattern provides a distinct mass difference from the parent compound, which is essential for its function as an internal standard in mass spectrometry. veeprho.com The synthesis of such deuterated compounds can be achieved by using deuterated building blocks during the synthetic process. nih.gov
Spectroscopic and Chromatographic Characterization of Deuterated Species
The successful synthesis and purity of Tetrabenazine-d7 are confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. google.com
Mass Spectrometry (MS) for Isotopic Enrichment and Purity Assessment
Mass spectrometry is a fundamental tool for characterizing deuterated compounds. It is used to confirm the incorporation of deuterium atoms and to assess the isotopic enrichment and purity of the final product. google.com For Tetrabenazine-d7, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov
In a typical LC-MS/MS analysis, the protonated molecule [M+H]+ is used as the precursor ion. For Tetrabenazine-d7, the mass transition monitored is from m/z 325.1 to a specific product ion, such as m/z 220.0. researchgate.net This is compared to the transition of unlabeled tetrabenazine (m/z 318.0 to 220.0). researchgate.net The difference in mass confirms the presence of the seven deuterium atoms. The purity is often required to be ≥98% for both chemical and isotopic purity. rndsystems.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the precise location of the deuterium atoms within the molecule. While ¹H NMR spectra of the deuterated compound will show the absence of signals corresponding to the positions where hydrogen has been replaced by deuterium, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei. mdpi.comnih.gov
For instance, in a study of tetrabenazine in an acidic deuterium oxide medium, ¹H NMR confirmed proton-deuterium exchange at specific positions through the disappearance and simplification of signals. mdpi.comnih.gov This demonstrates the power of NMR in verifying the exact placement of isotopic labels.
Interactive Data Table: Properties of Tetrabenazine-d7
Property | Value | Source |
Formal Name | rel-1,3R,4,6,7,11bR-hexahydro-9,10-dimethoxy-3-(2-(methyl-d3)propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one | caymanchem.com |
CAS Number | 2701977-99-1 | caymanchem.com |
Molecular Formula | C₁₉H₂₀D₇NO₃ | caymanchem.com |
Formula Weight | 324.5 | caymanchem.com |
Purity | ≥99% (deuterated forms d₁-d₇) | caymanchem.com |
Solubility | Chloroform: soluble | caymanchem.com |
Preclinical Pharmacokinetic and Metabolic Investigations of Tetrabenazine-d7
Comparative Metabolic Stability Studies of Tetrabenazine-d7 and Non-deuterated Analogues
Comparative metabolic stability studies examine how readily tetrabenazine-d7 is metabolized in biological systems compared to tetrabenazine. The incorporation of deuterium can lead to a kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly than the corresponding carbon-hydrogen bond, thereby reducing the rate of metabolism at the deuterated positions wikipedia.orgguidetopharmacology.org.
In Vitro Metabolism (e.g., Liver Microsomes) and Deuterium Kinetic Isotope Effects
In vitro studies, often utilizing liver microsomes, are commonly employed to assess the metabolic stability of drugs. These studies can reveal the extent and rate of metabolism and highlight differences between deuterated and non-deuterated compounds. The presence of deuterium at specific metabolic sites can lead to a deuterium kinetic isotope effect, resulting in slower metabolic turnover of the deuterated analogue wikipedia.orgguidetopharmacology.org. For deutetrabenazine, a deuterated form of tetrabenazine, studies have shown that the deuterium substitution attenuates CYP2D6-driven metabolic breakdown guidetopharmacology.org. The metabolic pathway of deutetrabenazine is identical to that of tetrabenazine, but the specific deuteration slows the conversion of the active metabolites nih.gov.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4/5) in Metabolite Formation
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including tetrabenazine. Tetrabenazine is extensively metabolized in the liver mims.comfda.govdrugbank.com. The major circulating metabolites, α- and β-dihydrotetrabenazine, are primarily metabolized by CYP2D6, with some contribution from CYP1A2 mims.comfda.govdrugbank.comhres.cahres.camedsafe.govt.nz. β-dihydrotetrabenazine is principally O-dealkylated by CYP2D6 hres.cahres.ca. Studies on deutetrabenazine have confirmed that CYP2D6 is the principal enzyme responsible for the O-dealkylation of its deuterated active metabolites fda.gov. The deuterium substitution in deutetrabenazine reduces the extent of CYP2D6-dependent metabolism researchgate.net. While CYP3A4 has been implicated in the metabolism of some compounds with similar structures, the primary CYP-mediated metabolism of tetrabenazine and its dihydro metabolites involves CYP2D6 and, to a lesser extent, CYP1A2 mims.comdrugbank.comhres.cahres.camedsafe.govt.nz.
Formation and Characterization of Deuterated Metabolites (e.g., α-dihydrotetrabenazine-dX, β-dihydrotetrabenazine-dY)
Tetrabenazine is rapidly and extensively metabolized, primarily by carbonyl reductase, to its major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ) nih.govmims.comfda.govdrugbank.comhres.cahres.camedsafe.govt.nz. These metabolites are formed by the reduction of the C2 ketone group in tetrabenazine hres.cahres.ca. Tetrabenazine is a racemic mixture, and its metabolism yields four isomeric dihydrotetrabenazine metabolites: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ nih.gov. The α-isomers have a trans relative orientation of the hydroxyl and 2-methylpropyl substituents, while the β-isomers have a cis orientation google.com. These dihydro metabolites are subsequently metabolized, mainly by CYP2D6, to O-dealkylated products, such as 9-desmethyl-α-DHTBZ and 9-desmethyl-β-DHTBZ mims.comdrugbank.comhres.cahres.capharmgkb.org.
In the case of tetrabenazine-d7, which is a deuterated form of tetrabenazine, the metabolic pathways are expected to be analogous to those of the non-deuterated compound. The primary metabolic step, the reduction of the ketone to form dihydrotetrabenazine, is not significantly affected by deuterium substitution researchgate.net. Therefore, tetrabenazine-d7 is expected to be converted to deuterated dihydrotetrabenazine metabolites, such as α-dihydrotetrabenazine-dX and β-dihydrotetrabenazine-dY, where 'dX' and 'dY' indicate the number of deuterium atoms retained in the respective metabolites. These deuterated dihydro metabolites would then undergo further metabolism, likely including O-dealkylation mediated by CYP enzymes, albeit potentially at a slower rate due to the deuterium kinetic isotope effect at the deuterated positions guidetopharmacology.orgresearchgate.net. Studies on deutetrabenazine have confirmed that its metabolic pathway is identical to tetrabenazine, forming deuterated α- and β-dihydrotetrabenazine metabolites nih.gov. No novel plasma or urinary metabolites have been observed for deutetrabenazine compared to tetrabenazine nih.gov.
Distribution and Elimination Kinetics in Preclinical Animal Models
Preclinical animal models are used to study the distribution and elimination kinetics of drug compounds. Tetrabenazine is rapidly distributed, including to the brain, where it exerts its pharmacological effects by inhibiting VMAT2 mims.comdrugbank.comhres.cahres.camedsafe.govt.nzwikipedia.orgpharmascience.com. In rats, tetrabenazine has been shown to reduce levels of monoamines like dopamine, norepinephrine, and serotonin in the brain caymanchem.comwikipedia.orgmedchemexpress.comnih.gov.
Elimination of tetrabenazine and its metabolites occurs primarily via the renal route, with approximately 75% of the dose excreted in urine, and a smaller portion (7-16%) in feces nih.govmims.comfda.govdrugbank.comnih.govfda.gov. Unchanged tetrabenazine is generally not detected in urine due to extensive metabolism fda.govdrugbank.comhres.ca. The major circulating metabolites, α- and β-dihydrotetrabenazine, are also subject to renal excretion, although urinary excretion of the intact dihydro metabolites accounts for less than 10% of the administered dose; the majority are excreted as conjugates fda.govdrugbank.comfda.gov.
Mechanistic Elucidation of Vmat2 Inhibition by Tetrabenazine and Its Deuterated Analogues
Molecular Interactions and Binding Dynamics of Tetrabenazine-d7 with VMAT2
Deutetrabenazine is the deuterated form of racemic tetrabenazine. wikipedia.orgcambridge.org Its pharmacological effects are mediated by its active metabolites, primarily alpha- and beta-dihydrotetrabenazine (HTBZ), which are reversible inhibitors of VMAT2. tga.gov.audrugbank.commims.com These deuterated active metabolites are reported to retain the VMAT2 affinities of their non-deuterated counterparts. cambridge.orgfrontiersin.org
Insights into the molecular interactions and binding dynamics of VMAT2 inhibitors, including the structural class to which tetrabenazine-d7's active metabolites belong, have been significantly advanced by structural studies, particularly using cryo-electron microscopy (Cryo-EM).
Cryo-Electron Microscopy (Cryo-EM) Insights into VMAT2-Tetrabenazine Complex Structure
Cryo-EM has been employed to determine the high-resolution structure of human VMAT2 in complex with tetrabenazine. nih.govbiorxiv.orgelifesciences.orgelifesciences.orgebi.ac.ukelifesciences.orgosti.gov These studies have provided crucial insights into how tetrabenazine binds to and inhibits the transporter. The structures, typically resolved at resolutions around 3.1 to 3.3 Å, reveal that tetrabenazine locks VMAT2 in a specific conformational state. nih.govbiorxiv.orgelifesciences.orgelifesciences.orgelifesciences.orgosti.govresearchgate.net
The Cryo-EM data demonstrate that tetrabenazine binds to a central site within the VMAT2 transporter. nih.govelifesciences.orgelifesciences.orgosti.gov This binding event stabilizes an occluded conformation of VMAT2. nih.govbiorxiv.orgelifesciences.orgelifesciences.orgelifesciences.orgosti.govresearchgate.netelifesciences.org In this occluded state, both the cytosolic and luminal gates of the transporter are closed, effectively preventing the movement of substrates or the inhibitor across the vesicular membrane. elifesciences.orgelifesciences.org This trapped, occluded state represents a high-affinity, dead-end complex that arrests the VMAT2 transport cycle. nih.govelifesciences.orgelifesciences.orgebi.ac.uk While these specific Cryo-EM studies focused on non-deuterated tetrabenazine, the structural similarity and comparable VMAT2 affinity of deutetrabenazine's active metabolites suggest that they interact with VMAT2 in a fundamentally similar manner, stabilizing the same occluded state.
Identification of Key Binding Residues and Conformational Changes
The Cryo-EM structures of the VMAT2-tetrabenazine complex have allowed for the identification of key amino acid residues involved in the binding interaction. Tetrabenazine occupies a binding pocket situated between the central transmembrane helices of VMAT2, specifically within the region formed by transmembrane domains (TMs) 1, 4, 7, and 10. nih.govbiorxiv.orgelifesciences.orgelifesciences.orgelifesciences.orgosti.govelifesciences.org
The binding site exhibits an amphipathic character, comprising both polar and non-polar residues. nih.govelifesciences.org Specific residues identified as interacting with tetrabenazine include non-polar residues such as L37, I44, L228, V232, and I308. The tertiary amine group of tetrabenazine is oriented towards a negatively charged area near TMs 7 and 11, and towards residue E312. nih.govelifesciences.org Additionally, residue N34 has been suggested to play a role, potentially acting as a hydrogen bond donor for tetrabenazine. elifesciences.org
The binding of tetrabenazine induces significant conformational changes in VMAT2, leading to the observed occluded state. nih.govelifesciences.orgelifesciences.org The closure of the cytosolic and luminal gates is a critical aspect of this conformational shift, mediated in part by specific residues. elifesciences.orgelifesciences.org For instance, a cluster of hydrophobic residues contributes to the luminal gating mechanism, with W318 identified as a key residue that obstructs the luminal gate. biorxiv.orgosti.gov These structural insights into tetrabenazine binding provide a strong basis for understanding the interaction of deutetrabenazine's active metabolites with VMAT2, given their similar inhibitory mechanism and affinity.
Impact of Deuteration on VMAT2 Binding Affinity and Selectivity
Deuteration involves the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen, at specific positions within a molecule. In the case of deutetrabenazine, six deuterium atoms are incorporated into the tetrabenazine structure. wikipedia.orgnih.gov While the active metabolites of deutetrabenazine are reported to maintain VMAT2 affinities comparable to their non-deuterated counterparts cambridge.orgfrontiersin.org, the primary impact of deuteration is on the pharmacokinetic profile of the compound.
Deuteration attenuates the rate of metabolic breakdown, particularly that mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgcambridge.orgnih.govguidetopharmacology.orgdovepress.com This slowed metabolism results in a prolonged half-life and reduced metabolic variability of the active metabolites compared to those of non-deuterated tetrabenazine. cambridge.orgnih.govguidetopharmacology.org This pharmacokinetic difference allows for altered dosing regimens. wikipedia.orgnih.govguidetopharmacology.org
Regarding selectivity, both tetrabenazine and its metabolites, as well as deutetrabenazine, are described as selective inhibitors of VMAT2 over VMAT1. nih.govpatsnap.comnih.govnih.govcaymanchem.com However, some research indicates that the active metabolites of deutetrabenazine may exhibit moderate binding to serotonin 5HT7 receptors and, to a lesser extent, dopamine D2 receptors, which is less pronounced with valbenazine, another VMAT2 inhibitor. cambridge.org The clinical relevance of these additional interactions for deutetrabenazine is currently uncertain. cambridge.org
Neurotransmitter Depletion Mechanisms in Preclinical Models
The therapeutic effects of both tetrabenazine and deutetrabenazine are attributed to their ability to deplete monoamine neurotransmitters from nerve terminals. wikipedia.orgtga.gov.audrugbank.commims.commims.com This depletion is a direct consequence of their reversible inhibition of VMAT2. wikipedia.orgtga.gov.audrugbank.commims.commims.com By blocking VMAT2, these compounds reduce the uptake of monoamines from the cytoplasm into synaptic vesicles. wikipedia.orgtga.gov.audrugbank.commims.commims.comresearchgate.net This decreased vesicular packaging leads to a depletion of readily releasable monoamine stores and a subsequent reduction in neurotransmitter levels in the synaptic cleft. wikipedia.orgtga.gov.audrugbank.commims.commims.comresearchgate.net
Selective Dopamine Depletion Studies
Preclinical studies using animal models have investigated the effects of tetrabenazine on monoamine levels. These studies have shown that tetrabenazine can induce a selective depletion of dopamine, particularly at lower doses. wikipedia.org For instance, in rats, tetrabenazine doses ranging from 0.25 to 1.0 mg/kg resulted in selective dopamine depletion. wikipedia.org At doses of 0.75–1.0 mg/kg in rats, tetrabenazine was found to reduce dopamine levels in the striatum or nucleus accumbens by 57% to 75%. wikipedia.org
Deutetrabenazine is also understood to preferentially deplete dopamine by inhibiting its uptake into presynaptic vesicles via VMAT2 blockade. drugbank.comnih.govdovepress.com This action on presynaptic dopamine levels is considered a key mechanism underlying its therapeutic effects in movement disorders characterized by hyperactive dopaminergic neurotransmission. drugbank.comnih.gov
Modulation of Serotonin and Norepinephrine Levels
While tetrabenazine and deutetrabenazine primarily target VMAT2 and are known for their impact on dopamine, they also affect other monoamines transported by VMAT2, including serotonin and norepinephrine. tga.gov.audrugbank.commims.com In the same preclinical studies in rats where tetrabenazine at 0.75–1.0 mg/kg significantly depleted dopamine, the levels of serotonin and norepinephrine were reduced to a lesser extent, by up to 15% to 30%. wikipedia.org
Based on preclinical data for tetrabenazine, the relative depletion of monoamines can be illustrated as follows:
Neurotransmitter | Depletion at 0.75–1.0 mg/kg Tetrabenazine in Rats wikipedia.org |
Dopamine | 57% - 75% |
Serotonin | Up to 15% - 30% |
Norepinephrine | Up to 15% - 30% |
Advanced Analytical Methodologies for Tetrabenazine-d7 and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the precise quantification of tetrabenazine and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in various biological samples, particularly human plasma. nih.govresearchgate.net This method offers high sensitivity, specificity, and throughput, making it suitable for clinical and pharmacokinetic studies. nih.govresearchgate.netinnovareacademics.in
The development of a robust bioanalytical method is a critical prerequisite for accurate drug quantification. For tetrabenazine and its metabolites, this process involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net
A common sample preparation technique is solid-phase extraction (SPE), which efficiently extracts the analytes and the internal standard (Tetrabenazine-d7) from the plasma matrix, removing potential interferences. nih.govbocsci.com For example, a method might involve using C18 SPE cartridges to process 200 μL aliquots of human plasma. nih.gov Another established technique is liquid-liquid extraction. fda.gov
Chromatographic separation is typically achieved using a reverse-phase C18 column. nih.govresearchgate.net A mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate is used to elute the compounds. nih.govresearchgate.net The gradient and flow rate are optimized to ensure good separation of tetrabenazine, α-HTBZ, β-HTBZ, and the Tetrabenazine-d7 internal standard, all within a short run time, often as low as 2.5 minutes per sample. nih.gov
Method validation is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), to ensure the reliability of the data. nih.gov Key validation parameters include:
Specificity: The method must demonstrate a lack of interference from endogenous components in the matrix. fda.gov
Linearity: The response of the detector must be proportional to the concentration of the analyte over a specified range. For instance, a validated method showed linearity from 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for its metabolites. nih.gov
Accuracy and Precision: The method must provide results that are close to the true value and are reproducible. Inter- and intra-day accuracy and precision are assessed at multiple quality control (QC) levels. nih.gov
Recovery: The efficiency of the extraction process is evaluated to ensure it is consistent and reproducible. fda.gov
Stability: The stability of the analytes in the biological matrix is tested under various conditions, such as freeze-thaw cycles and storage at different temperatures. nih.gov
Parameter | Condition |
---|---|
Instrument | API-4000 LC-MS/MS |
Sample Matrix | Human Plasma |
Sample Preparation | Solid-Phase Extraction (C18 cartridges) |
Chromatography Column | Zorbax SB C18 |
Mobile Phase | Acetonitrile and 5mM Ammonium Acetate (60:40, v/v) |
Flow Rate | 0.8 mL/min |
Detection Mode | Multiple Reaction Monitoring (MRM) |
Internal Standard | Tetrabenazine-d7 |
Run Time | 2.5 minutes |
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, and the use of a stable isotope-labeled internal standard is central to this technique. veeprho.com Tetrabenazine-d7 is the preferred internal standard for the quantification of tetrabenazine and its metabolites. nih.govbocsci.comresearchgate.net
An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis. nih.gov Tetrabenazine-d7 is an ideal internal standard because:
Chemical and Physical Similarity: It is chemically identical to tetrabenazine, meaning it has the same retention time, ionization efficiency, and extraction recovery as the unlabeled analyte. veeprho.com This co-elution ensures that any analytical variability affects both the analyte and the internal standard equally. researchgate.net
Mass Difference: The seven deuterium atoms give Tetrabenazine-d7 a distinct, higher mass-to-charge ratio (m/z) compared to tetrabenazine. This mass difference allows the mass spectrometer to differentiate and separately quantify the analyte and the internal standard. researchgate.netcaymanchem.com
In practice, a known amount of Tetrabenazine-d7 solution is added to the plasma sample before the extraction process. nih.gov The sample is then processed and injected into the LC-MS/MS system. The instrument is set to monitor the specific precursor-to-product ion transitions for both tetrabenazine and Tetrabenazine-d7 in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net The concentration of the unknown tetrabenazine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tetrabenazine and a constant concentration of Tetrabenazine-d7. researchgate.net This ratiometric measurement corrects for potential sample loss during extraction and for variations in instrument response, leading to highly accurate and precise quantification. veeprho.com
Analyte | Linear Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
---|---|---|---|
Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 | nih.gov |
α-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 | nih.gov |
β-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 | nih.gov |
Tetrabenazine | 0.100 - 10.0 | Not Specified | fda.gov |
Development and Validation of Bioanalytical Methods for Research Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the most common method, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for the analysis of tetrabenazine and its related compounds. researchgate.net In research settings, GC-MS can be employed for the identification and quantification of these substances, often in matrices where volatility is not a limiting factor or after appropriate derivatization to increase volatility. Tetrabenazine-d7 is also suitable for use as an internal standard in GC-MS-based isotope dilution methods, serving the same function of improving quantitative accuracy as it does in LC-MS. caymanchem.com
Other Chromatographic and Spectroscopic Techniques in Research Settings
Beyond mass spectrometry-based methods, other analytical techniques are reported for the analysis of tetrabenazine, primarily in pharmaceutical formulations rather than for low-concentration bioanalysis. These methods are valuable for quality control of bulk drugs and dosage forms. researchgate.netijpda.org
High-Performance Liquid Chromatography (HPLC) with UV Detection: Several reversed-phase HPLC (RP-HPLC) methods have been developed for the assay determination of tetrabenazine. researchgate.netijpda.orgajpaonline.com These methods typically use a C18 column and a mobile phase of acetonitrile and a buffer, with detection by a UV spectrophotometer at wavelengths such as 210 nm, 224 nm, or 284 nm. researchgate.netijpda.orgajpaonline.com These methods are validated for parameters like linearity, accuracy, and precision according to ICH guidelines and are suitable for routine quality control. researchgate.netijpda.org
Spectroscopic Methods: UV-Spectrophotometry and Fourier-Transform Infrared Spectroscopy (FT-IR) have also been explored for the quantification of tetrabenazine in tablets. phmethods.netphmethods.net A UV method demonstrated linearity in the range of 10–50 µg/mL, while an FT-IR method was linear over 5-25 µg/mg. phmethods.net These methods are simpler and more cost-effective than chromatography but generally lack the specificity and sensitivity required for bioanalysis of metabolites or for studies using internal standards like Tetrabenazine-d7. phmethods.net
Applications of Tetrabenazine-d7 in Fundamental Neuropharmacological Research
Probing Monoamine Homeostasis and Synaptic Vesicle Function
Tetrabenazine functions as a reversible and selective inhibitor of vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. caymanchem.comnih.gov By inhibiting VMAT2, tetrabenazine disrupts the storage of these neurotransmitters, leading to their depletion in the central nervous system. caymanchem.comnih.gov This mechanism of action makes tetrabenazine and its deuterated form invaluable for studying the intricate processes of monoamine homeostasis and the function of synaptic vesicles.
Research utilizing tetrabenazine has demonstrated its ability to dose-dependently reduce the levels of dopamine, serotonin, and norepinephrine in the brain. caymanchem.comcaymanchem.com This depletion of monoamines is central to its therapeutic effects and also provides a powerful experimental tool for researchers. By manipulating monoamine levels with tetrabenazine, scientists can investigate the downstream consequences on neuronal signaling, receptor function, and behavior. For instance, studies have shown that tetrabenazine-induced monoamine depletion can lead to a state resembling depression in animal models, allowing for the investigation of the neurobiological underpinnings of this disorder. caymanchem.com
The use of Tetrabenazine-d7 as an internal standard ensures the accurate measurement of tetrabenazine concentrations in these studies, which is crucial for correlating specific levels of monoamine depletion with observed physiological and behavioral outcomes. This precision allows for a more nuanced understanding of how VMAT2 inhibition impacts the delicate balance of neurotransmitter systems in the brain.
Development and Characterization of Animal Models of Neuropsychiatric Conditions
The ability of tetrabenazine to selectively deplete dopamine at lower doses has made it a key pharmacological agent in the development and characterization of animal models for various neuropsychiatric conditions. wikipedia.org
Models for Effort-Related Motivational Dysfunctions
Tetrabenazine has been instrumental in creating animal models that mimic the motivational deficits, such as anergia, psychomotor retardation, and fatigue, observed in human conditions like major depression. nih.govndineuroscience.comnih.gov In these models, tetrabenazine administration induces a "low-effort bias," where animals choose less rewarding but easier-to-obtain options over more rewarding options that require greater effort. wikipedia.org This effect is thought to be primarily mediated by the depletion of dopamine in brain regions critical for motivation and reward, such as the nucleus accumbens. ndineuroscience.com
Research has shown that tetrabenazine reliably produces a shift in effort-based decision-making in both rats and mice. nih.gov For example, in tasks where rodents can choose between pressing a lever for a preferred food reward or consuming freely available but less preferred chow, tetrabenazine-treated animals show a significant reduction in lever pressing and a corresponding increase in chow consumption. ndineuroscience.comnih.gov This demonstrates a decreased willingness to exert effort for a more desirable outcome.
The precision afforded by using Tetrabenazine-d7 for quantifying tetrabenazine levels in these studies allows researchers to establish a clear relationship between the degree of dopamine depletion and the severity of motivational dysfunction. Furthermore, these models are valuable for screening potential therapeutic agents aimed at alleviating motivational symptoms. Studies have shown that the effort-related deficits induced by tetrabenazine can be reversed by certain antidepressants and other compounds that enhance catecholamine function, highlighting the predictive validity of this model. nih.govnih.gov
Table 1: Effects of Tetrabenazine on Effort-Related Decision Making in Rodent Models
Animal Model | Behavioral Task | Key Findings | Reference |
---|---|---|---|
Rats | Concurrent progressive ratio/chow feeding | Reduced lever presses for preferred food, no change in chow intake. | nih.gov |
Rats | Concurrent fixed-ratio 5/chow feeding | Decreased lever pressing with a corresponding increase in chow intake. | ndineuroscience.comnih.gov |
Mice | Touchscreen operant procedure | Induced a low-effort bias. |
Preclinical Models of Movement Disorders (e.g., Huntington's Disease, Parkinson's Disease)
Tetrabenazine and, by extension, its deuterated form for analytical purposes, play a significant role in the study of movement disorders.
In the context of Huntington's Disease (HD) , a neurodegenerative disorder characterized by chorea (involuntary movements), tetrabenazine is used both therapeutically and as a research tool. wikipedia.orgnih.gov Animal models of HD, such as the YAC128 transgenic mouse, exhibit motor deficits and striatal neuron loss. caymanchem.comnih.gov Studies have demonstrated that treatment with tetrabenazine can alleviate these motor deficits and reduce the loss of medium spiny neurons in the striatum of these mice. caymanchem.comnih.govjneurosci.org These findings suggest a neuroprotective role for tetrabenazine in HD, likely mediated by reducing the excitotoxic effects of dopamine. nih.govjneurosci.org The use of Tetrabenazine-d7 is critical in these preclinical studies to accurately determine the drug's concentration in brain tissue and correlate it with the observed neuroprotective effects.
For Parkinson's Disease (PD) , which is characterized by a loss of dopaminergic neurons, tetrabenazine is used to create animal models that exhibit parkinsonian-like symptoms. Repetitive administration of tetrabenazine can induce irreversible changes in spontaneous locomotion and histological changes in the neurons of the substantia nigra pars compacta, mimicking the pathology of PD. nih.gov Furthermore, in models of L-DOPA-induced dyskinesia, a common side effect of long-term PD treatment, tetrabenazine has been shown to mitigate these abnormal involuntary movements. nih.gov It appears to do so by reducing the aberrant release and clearance of dopamine in the nigrostriatal system. nih.gov Tetrabenazine-d7 allows for precise pharmacokinetic analysis in these models, helping to elucidate the mechanisms by which tetrabenazine modulates dopamine dynamics and alleviates dyskinesia.
Investigating Drug-Drug Interactions at the Mechanistic Level
The metabolism of tetrabenazine is complex and involves cytochrome P450 enzymes, particularly CYP2D6. nih.gov This makes it susceptible to interactions with other drugs that are also metabolized by or inhibit this enzyme system. Tetrabenazine-d7 is an indispensable tool for investigating these drug-drug interactions at a mechanistic level.
By using Tetrabenazine-d7 as an internal standard in pharmacokinetic studies, researchers can accurately measure how co-administered drugs affect the concentration of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine. This is crucial for predicting and understanding clinically significant interactions. For example, co-administration of a potent CYP2D6 inhibitor can lead to significantly elevated levels of tetrabenazine's active metabolites, potentially increasing the risk of adverse effects.
Conversely, drugs that induce CYP2D6 can accelerate the metabolism of tetrabenazine, potentially reducing its efficacy. The ability to precisely quantify these changes with the help of Tetrabenazine-d7 allows for a detailed characterization of the pharmacokinetic interactions, informing on the safe and effective use of tetrabenazine in patients who may be taking multiple medications.
Role in Isotope Tracing and Metabolic Pathway Mapping Studies
While the primary role of Tetrabenazine-d7 is as an internal standard, the principles of isotope tracing are fundamental to its utility and to the broader field of metabolic research. caymanchem.com Stable isotope tracing involves the use of molecules labeled with heavy isotopes (like deuterium in Tetrabenazine-d7) to follow their metabolic fate in a biological system. nih.gov
In the context of tetrabenazine research, while not typically used as a tracer itself, the deuteration of Tetrabenazine-d7 is what allows it to be distinguished from the unlabeled drug in mass spectrometry. caymanchem.com This same principle is applied in metabolic pathway mapping studies using other labeled compounds, such as ¹³C-labeled glucose or amino acids. frontiersin.org These studies allow researchers to trace the flow of atoms through various metabolic pathways, providing insights into cellular metabolism under different physiological and pathological conditions.
The development and use of deuterated compounds like Tetrabenazine-d7 are part of the larger scientific endeavor of using stable isotopes to understand complex biological processes. The analytical techniques honed for quantifying Tetrabenazine-d7 are directly applicable to broader metabolomic studies that aim to map the intricate network of metabolic reactions in the brain and other tissues. nih.govfrontiersin.org
Emerging Research Directions for Deuterated Quinolizine Derivatives
Design of Next-Generation VMAT2 Probes with Tailored Pharmacokinetic Profiles
The design of VMAT2 probes with tailored pharmacokinetic profiles is a key area of research for deuterated quinolizine derivatives like Tetrabenazine-d7. Deuteration can significantly impact the metabolic fate of a compound, often leading to increased in vivo stability and altered clearance rates nih.govpatsnap.com. This is particularly relevant for VMAT2 inhibitors, where maintaining consistent brain concentrations is crucial for accurate research outcomes and potential therapeutic applications.
Tetrabenazine itself undergoes extensive hepatic metabolism, resulting in relatively low plasma concentrations of the parent drug google.comdrugbank.com. Its pharmacological activity is largely attributed to its active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) google.com. Deuteration, as exemplified by deutetrabenazine (tetrabenazine-D6), has been shown to slow down this metabolism, prolonging the half-life and reducing fluctuations in plasma drug levels of the active isomers patsnap.comcambridge.org. This improved pharmacokinetic profile allows for less frequent dosing and potentially enhances tolerability patsnap.comcambridge.org.
Research into deuterated VMAT2 probes extends to positron emission tomography (PET) imaging agents. For instance, deuterated analogs of DTBZ, such as D6-[¹⁸F]FP-(+)-DTBZ and D4-[¹⁸F]FE-(+)-DTBZ, have been developed to enhance the PET signal of VMAT2 by reducing in vivo defluorination, a common metabolic pathway for fluorinated radiotracers nih.govnih.govacs.org. Studies in rats and nonhuman primates have demonstrated that deuteration can lead to improved striatum-to-cerebellum uptake ratios and higher brain uptake with faster washout compared to their non-deuterated counterparts nih.govacs.org. This enhanced stability and altered pharmacokinetics contribute to a more accurate assessment of VMAT2 expression in the brain, which is vital for studying neurodegenerative disorders like Parkinson's disease nih.gov.
The development of deuterated quinolizine derivatives as VMAT2 probes allows for more precise control over their in vivo behavior, enabling researchers to better correlate VMAT2 occupancy with behavioral and neurochemical outcomes. This tailored approach to probe design is essential for advancing our understanding of monoamine system function and dysfunction.
Advancements in Deuteration Technologies for Enhanced Research Tools
Advancements in deuteration technologies are continuously improving the accessibility and versatility of deuterated compounds like Tetrabenazine-d7 for research purposes researchgate.netresearchgate.net. Deuterium labeling methodologies have seen significant development, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration researchgate.net. These techniques allow for the selective incorporation of deuterium atoms at specific positions within a molecule, which is crucial for tailoring pharmacokinetic properties and for use in analytical techniques.
Deuterated compounds are particularly valuable as internal standards in mass spectrometry (MS)-based quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) caymanchem.comnih.gov. The difference in mass between the deuterated internal standard (like Tetrabenazine-d7) and the non-deuterated analyte (tetrabenazine) allows for accurate quantification of the analyte in complex biological matrices caymanchem.comnih.gov. This is essential for pharmacokinetic studies, drug metabolism research, and for monitoring drug levels in experimental settings.
Recent advancements in deuteration technologies include the development of efficient catalytic systems for selective deuteration reactions researchgate.netacs.org. For example, studies have reported base-promoted hydrogenation of N-heteroarenes with ammonia borane and DMSO-d6, enabling site-selective deuterium incorporation in quinoline derivatives acs.org. Such methodologies are critical for synthesizing deuterated quinolizine derivatives with high isotopic purity and at specific positions, which is necessary for both pharmacokinetic studies and for applications in techniques like NMR and ESR spectroscopy nih.gov.
The ability to precisely control the location and extent of deuteration enhances the utility of these compounds as research tools. It allows for detailed studies of metabolic pathways, facilitates the development of more stable and predictable probes, and improves the accuracy of quantitative analytical methods used in neuroscience research.
Integration of Tetrabenazine-d7 Research with Systems Neuroscience Approaches
The integration of Tetrabenazine-d7 research with systems neuroscience approaches offers powerful avenues for understanding the complex interplay between VMAT2 function, monoamine neurotransmission, and behavior. Systems neuroscience seeks to understand how neural circuits and networks give rise to complex functions. Tetrabenazine-d7, as a well-characterized VMAT2 inhibitor and a valuable tool for quantitative analysis, can be effectively combined with various systems neuroscience techniques.
Animal models are frequently used to study the neurobiological effects of VMAT2 inhibition. Tetrabenazine has been used to induce depressive-like behavior and study effort-related motivational symptoms in rodents, which are relevant to conditions like depression and apathy caymanchem.comnih.govresearchgate.net. By using Tetrabenazine-d7 as an internal standard, researchers can accurately quantify the levels of tetrabenazine and its metabolites in brain tissue and plasma from these animal models using techniques like LC-MS caymanchem.comnih.gov. This allows for precise correlation of drug exposure with observed behavioral changes and neurochemical alterations.
Furthermore, research involving deuterated VMAT2 probes, such as the PET tracers mentioned earlier, directly integrates with in vivo imaging techniques used in systems neuroscience nih.govacs.org. PET imaging with VMAT2 tracers provides a way to assess the density and function of monoaminergic neurons in living subjects, offering insights into neurodegenerative processes and the impact of pharmacological interventions nih.gov. The improved stability and signal properties of deuterated tracers enhance the resolution and accuracy of these imaging studies.
Integrating Tetrabenazine-d7 research also extends to studies investigating the impact of VMAT2 inhibition on neural circuit activity and connectivity. While direct studies using Tetrabenazine-d7 in these contexts were not explicitly found, the ability to precisely quantify the parent compound and its metabolites using Tetrabenazine-d7 as a standard is crucial for interpreting results from studies combining VMAT2 inhibition with techniques like electrophysiology, fMRI, or optogenetics in animal models. Accurate pharmacokinetic data obtained with the aid of deuterated standards ensures that observed changes in neural activity or connectivity can be reliably attributed to the effects of VMAT2 inhibition.
Q & A
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.